molecular formula C20H20N2O4S B2558855 (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide CAS No. 941871-58-5

(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide

Cat. No.: B2558855
CAS No.: 941871-58-5
M. Wt: 384.45
InChI Key: PMWCDZYQMGOAPD-MRCUWXFGSA-N
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Description

“3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide” is a chemical compound with the CAS number 1949836-65-0 . It has a molecular weight of 301.20 and a molecular formula of C11H13BrN2OS .


Molecular Structure Analysis

The molecular structure of “3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide” is represented by the formula C11H13BrN2OS .

Scientific Research Applications

Thiazole Derivatives in Medicinal Chemistry

Thiazole and its derivatives are prominent scaffolds in medicinal chemistry due to their broad spectrum of biological activities. The presence of a thiazole ring, as found in the compound of interest, is associated with various pharmacological properties, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer activities. This versatility makes thiazole a valuable component in drug design and discovery.

Antioxidant Properties

Studies on the antioxidant capacity of various compounds, including thiazole derivatives, employ a variety of assays to assess their ability to scavenge free radicals and protect against oxidative stress. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are critical in evaluating the antioxidant activity of chemical compounds, providing insights into their potential therapeutic applications in diseases linked to oxidative stress (Munteanu & Apetrei, 2021).

Synthetic Applications and Biological Activities

Novel synthesis approaches for thiazole derivatives highlight their potential in creating compounds with significant biological activities. Thiazole derivatives have been patented for various therapeutic applications, showcasing their role in developing new drugs with lesser side effects. The focus on enzyme inhibitors and modulators of metabolic enzymes further illustrates the medicinal relevance of thiazole-containing compounds (Leoni et al., 2014).

Antimicrobial and Anti-inflammatory Agents

The development of thiazole derivatives as antimicrobial and anti-inflammatory agents indicates their critical role in addressing inflammation and infection. Research into benzofused thiazole derivatives, for instance, has explored their potential as novel antioxidant and anti-inflammatory agents, underscoring the thiazole scaffold's utility in generating new therapeutic agents (Raut et al., 2020).

Safety and Hazards

The safety and hazard information for “3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide” is not provided in the sources .

Properties

IUPAC Name

3,4-dimethoxy-N-(6-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-5-10-22-15-8-7-14(24-2)12-18(15)27-20(22)21-19(23)13-6-9-16(25-3)17(11-13)26-4/h5-9,11-12H,1,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWCDZYQMGOAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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